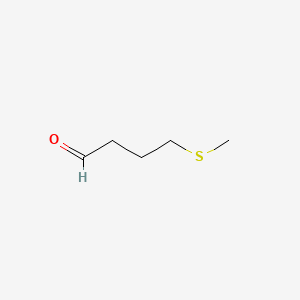

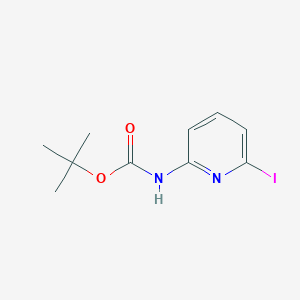

(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

In the first paper, a one-pot synthesis method is described for ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles, which shares the pyridinyl moiety with our compound of interest . The synthesis involves C–H bond activation catalyzed by palladium(II), using silver nitrate as an oxidant and tert-butyl alcohol as a solvent. The process demonstrates functional group tolerance and involves a palladacycle intermediate, which was confirmed by X-ray crystallography . Although the exact synthesis of "(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester" is not detailed, similar methodologies could potentially be applied, considering the pyridinyl group's directing effects.

Molecular Structure Analysis

The structure of the key intermediate in the first paper's synthesis, a 9-(pyridin-2-yl)-9H-carbazole palladacycle, was elucidated using X-ray crystallography . This technique could similarly be used to determine the molecular structure of "(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester," providing insights into its geometry, bond lengths, and angles, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The first paper does not discuss the chemical reactions of "(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester" specifically, but it does mention that the pyridinyl group can be a removable directing group . This suggests that the compound could potentially undergo further functionalization or be involved in coupling reactions where the pyridinyl group directs the formation of new bonds before being removed.

Physical and Chemical Properties Analysis

While the papers do not provide information on the physical and chemical properties of "(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester," they do offer some context for speculation. For instance, the use of tert-butyl alcohol as a solvent in the synthesis described in the first paper indicates that the compound might be soluble in alcohols or other organic solvents . The presence of the iodo group suggests that the compound could be relatively heavy and may participate in electrophilic substitution reactions due to the iodine's reactivity.

Aplicaciones Científicas De Investigación

Synthetic Studies

- Synthesis and Crystallography : Similar compounds, like (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, have been synthesized and characterized, providing insights into the structural and crystallographic properties of related compounds. This includes studies on molecular conformation and intermolecular interactions, which are essential for understanding the properties and potential applications of (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (Kant, Singh, & Agarwal, 2015).

Chemical Reactivity and Transformations

- Reactivity of Carbonates and Carbamates : Studies on the reactivity of oximino carbonates and carbamates of pyridylacetic acid esters show how similar compounds can be transformed under various conditions, providing a basis for understanding the reactivity of (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in different chemical environments (Kim, Lantrip, & Fuchs, 2001).

Advanced Material Synthesis

- Synthesis of Complex Molecules : Research into the synthesis of complex molecules like bicyclic 2-pyridone dipeptide mimetics involves steps that may be relevant to manipulating (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester for specialized applications in materials science or medicinal chemistry (Dragovich, Zhou, & Prins, 2002).

Electronic and Photonic Applications

- Solar Cell Research : Pyridine derivatives, including those structurally related to (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, have been studied for their potential applications in dye-sensitized solar cells (DSSCs). This research explores how modifications of pyridine structures can influence solar cell performance (Bagheri, Dehghani, & Afrooz, 2015).

Analytical and Instrumental Techniques

- Spectroscopic Analysis : Spectroscopic data on pyridine derivatives, including those similar to (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, provide valuable information for the identification and analysis of these compounds, aiding in the development of analytical methodologies (Kadir et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-(6-iodopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFCSNUZLDAMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640057 |

Source

|

| Record name | tert-Butyl (6-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | |

CAS RN |

849830-17-7 |

Source

|

| Record name | 1,1-Dimethylethyl N-(6-iodo-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849830-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (6-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.